![molecular formula C14H11NO B15069072 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-81-0](/img/structure/B15069072.png)
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one is a complex organic compound with a unique structure that combines elements of both indene and pyridine.
Métodos De Preparación
The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of indene derivatives and pyridine derivatives, followed by a series of condensation and cyclization reactions . Industrial production methods often require optimized conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism by which 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .
Comparación Con Compuestos Similares
1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound shares a similar core structure but lacks the ethanone group, leading to different chemical properties and reactivity.
1-(Pyridin-2-yl)ethanone: This compound has a simpler structure with only a pyridine ring and an ethanone group, making it less complex than this compound.
The uniqueness of this compound lies in its combined indene and pyridine structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88091-81-0 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone |
InChI |
InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3 |
Clave InChI |
QBHBXWLLCBXGBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



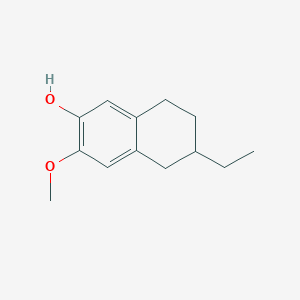

![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
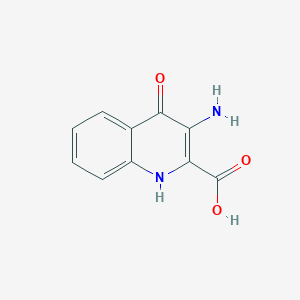

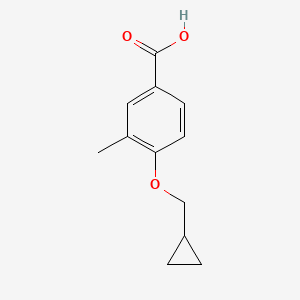

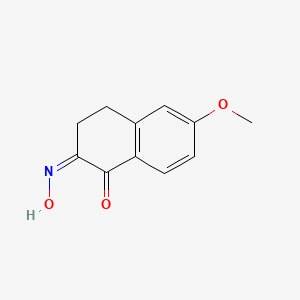
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
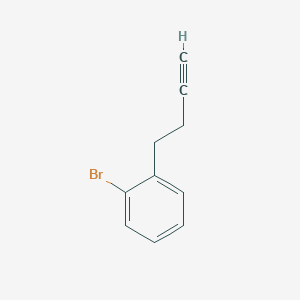
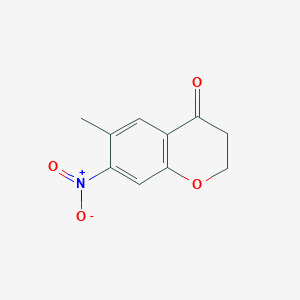
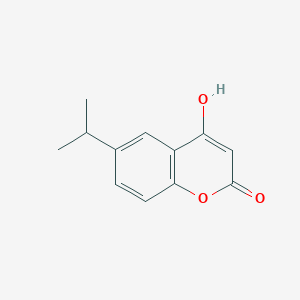
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
